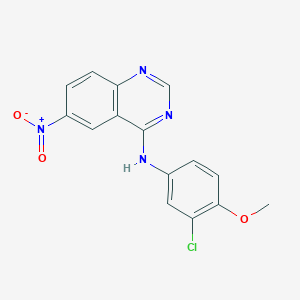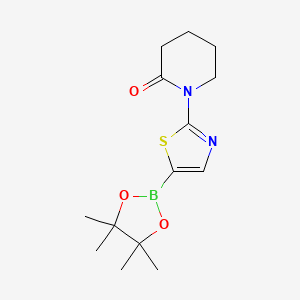
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a prop-2-en-1-amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the reaction of piperazine with 2-chloroethylamine hydrochloride under basic conditions to form N-(2-(Piperazin-1-yl)ethyl)amine. This intermediate can then be reacted with propargyl bromide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- N-(2-(Piperazin-1-yl)ethyl)carbamate
- 2-(1-Piperazinyl)ethylamine
- N-(2-(Piperazin-1-yl)ethyl)benzamide
Uniqueness
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine is unique due to the presence of both the piperazine ring and the prop-2-en-1-amine group, which can confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
136369-38-5 |
|---|---|
分子式 |
C9H19N3 |
分子量 |
169.27 g/mol |
IUPAC 名称 |
N-(2-piperazin-1-ylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H19N3/c1-2-3-10-4-7-12-8-5-11-6-9-12/h2,10-11H,1,3-9H2 |
InChI 键 |
RRSJFIROQDCZNM-UHFFFAOYSA-N |
规范 SMILES |
C=CCNCCN1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)


![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)
![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)


![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)

![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)

![3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13093385.png)
